Aminomethyltrioxsalen

Description

Constitutional Formula and Structural Isomers

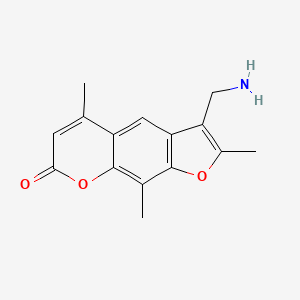

4'-Aminomethyl-4,5',8-trimethylpsoralen possesses the molecular formula C₁₅H₁₅NO₃, representing a complex furanocoumarin structure with specific substitution patterns. The compound's systematic chemical name is 3-(aminomethyl)-2,5,9-trimethyl-7H-furo[3,2-g]benzopyran-7-one, which accurately describes its constitutional arrangement. The Chemical Abstracts Service registry number for this compound is 64358-50-5, providing definitive identification in chemical databases.

The structural representation can be expressed through the simplified molecular-input line-entry system as CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)CN)C, which delineates the connectivity of all atoms within the molecular framework. The International Chemical Identifier string InChI=1S/C15H15NO3/c1-7-4-13(17)19-14-8(2)15-11(5-10(7)14)12(6-16)9(3)18-15/h4-5H,6,16H2,1-3H3 provides additional structural verification. The compound contains a characteristic furan ring fused to a chromen-7-one backbone, with three methyl substituents positioned at the 4, 5', and 8 positions, and an aminomethyl group attached at the 4' position.

Alternative nomenclature includes Aminomethyltrioxsalen, Aminomethylpsoralen, and 4'-aminomethyltrioxsalen, reflecting its relationship to the trioxsalen family of compounds. The constitutional formula indicates the presence of fifteen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and three oxygen atoms, arranged in a specific three-dimensional configuration that determines the compound's biological and chemical properties.

Molecular Weight and Physicochemical Characteristics

The molecular weight of 4'-Aminomethyl-4,5',8-trimethylpsoralen is precisely determined as 257.3 daltons, calculated from its constituent atomic masses. This molecular weight places the compound within the range typical of small organic molecules used in biochemical research applications. The compound exists as a crystalline solid under standard laboratory conditions, exhibiting well-defined physical characteristics that facilitate handling and storage.

The physicochemical profile reveals several important characteristics that influence the compound's behavior in experimental systems. The compound demonstrates high purity levels, typically exceeding 98% as determined by analytical methods. Its crystalline nature contributes to stability during storage and provides consistent performance in photochemical applications. The solid-state properties enable precise measurement and preparation of stock solutions for research applications.

Temperature-dependent characteristics show that the compound maintains structural integrity under refrigerated storage conditions, with recommended storage temperatures of -20°C providing optimal stability. The compound's thermal behavior indicates sufficient stability for typical laboratory manipulations while maintaining photoreactive properties essential for nucleic acid crosslinking applications. Physical appearance descriptions consistently identify the material as a crystalline solid with appropriate handling characteristics for research use.

Ultraviolet-Visible Spectroscopic Properties and Chromophores

The ultraviolet-visible spectroscopic characteristics of 4'-Aminomethyl-4,5',8-trimethylpsoralen reveal distinctive absorption properties that are fundamental to its photochemical applications. Spectrophotometric analysis demonstrates two primary absorption maxima at 240 nanometers and 287 nanometers, representing characteristic chromophoric transitions within the furanocoumarin structure. These absorption bands correspond to electronic transitions associated with the extended conjugated system formed by the fused furan and chromen-7-one rings.

The absorption maximum at 240 nanometers reflects high-energy electronic transitions typical of aromatic systems, while the longer wavelength absorption at 287 nanometers corresponds to lower energy transitions that are particularly relevant for photochemical activation. These spectroscopic properties enable selective excitation of the compound using specific ultraviolet wavelengths, facilitating controlled photochemical reactions with nucleic acid substrates.

The chromophoric system of 4'-Aminomethyl-4,5',8-trimethylpsoralen encompasses the entire furanocoumarin backbone, with electronic delocalization extending across the tricyclic system. The presence of the aminomethyl substituent introduces additional electronic effects that may influence the precise positions and intensities of absorption bands compared to unsubstituted psoralen derivatives. These spectroscopic characteristics provide essential information for optimizing experimental conditions in photochemical crosslinking applications and enable quantitative analysis of the compound in solution.

Solubility Parameters in Organic and Aqueous Systems

The solubility characteristics of 4'-Aminomethyl-4,5',8-trimethylpsoralen vary significantly across different solvent systems, reflecting the compound's amphiphilic nature and structural complexity. Comprehensive solubility studies have established quantitative parameters for various solvents commonly used in biochemical research applications.

| Solvent System | Solubility (mg/ml) | Reference |

|---|---|---|

| Dimethyl formamide | 30 | |

| Dimethyl sulfoxide | 30 | |

| Ethanol | 1 | |

| DMSO:PBS (1:1, pH 7.2) | 0.5 |

Organic solvent compatibility demonstrates excellent solubility in polar aprotic solvents such as dimethyl formamide and dimethyl sulfoxide, achieving concentrations of approximately 30 milligrams per milliliter. These high solubility values in polar organic solvents facilitate preparation of concentrated stock solutions for experimental applications. Ethanol solubility reaches approximately 1 milligram per milliliter, providing an alternative solvent option for specific experimental requirements.

Aqueous solubility presents significant limitations, with the compound showing sparse solubility in pure aqueous systems. However, mixed solvent systems combining dimethyl sulfoxide with phosphate-buffered saline in a 1:1 ratio achieve solubility levels of approximately 0.5 milligrams per milliliter at physiological pH. This mixed solvent approach enables preparation of aqueous working solutions while maintaining compound stability. The solubility data indicates that initial dissolution in organic solvents followed by aqueous dilution represents the optimal strategy for preparing working solutions.

Properties

IUPAC Name |

3-(aminomethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-7-4-13(17)19-14-8(2)15-11(5-10(7)14)12(6-16)9(3)18-15/h4-5H,6,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIICVGYYRRURR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62442-61-9 (hydrochloride) | |

| Record name | Aminomethyltrioxsalen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064358505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70982900 | |

| Record name | 3-(Aminomethyl)-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70982900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64358-50-5 | |

| Record name | Aminomethyltrioxsalen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064358505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Aminomethyl)-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70982900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMINOMETHYLTRIOXSALEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RZS3WBN9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Starting Materials and Intermediate Synthesis

The synthesis of AMT begins with 4,5,8-trimethylpsoralen (trioxsalen), a commercially available precursor. The critical modification involves introducing the aminomethyl group at the 4' position through a multi-step sequence:

Chloromethylation :

Trioxsalen undergoes chloromethylation using paraformaldehyde and hydrochloric acid in acetic acid, yielding 4'-chloromethyl-4,5,8-trimethylpsoralen. This intermediate is isolated via recrystallization from chloroform, with a reported melting point of 215–217°C and a mass spectrum peak at m/z 276 (M⁺).Phthalimide Protection :

The chloromethyl intermediate reacts with potassium phthalimide in N,N-dimethylformamide (DMF) at 100°C for 6 hours, forming 4'-N-phthalimidomethyl-4,5,8-trimethylpsoralen. This step achieves a 79% yield, with purification via chloroform extraction and evaporation.Deprotection to Primary Amine :

The phthalimide-protected compound is treated with hydrazine hydrate in ethanol under reflux, cleaving the phthalimide group to yield the primary amine. Subsequent acidification with hydrochloric acid produces AMT hydrochloride, which is isolated by filtration and drying.

Reaction Conditions and Optimization

Key parameters influencing yield and purity include:

- Temperature : Reflux conditions (100°C) are critical for efficient phthalimide substitution.

- Solvent Choice : DMF facilitates nucleophilic substitution, while ethanol ensures mild deprotection conditions.

- Stoichiometry : A 1:1.2 molar ratio of chloromethyl intermediate to potassium phthalimide minimizes side reactions.

Characterization and Analytical Data

Spectroscopic Confirmation

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 171–174°C | |

| Aqueous Solubility | 5000 μg/mL | |

| DNA Binding Constant (Kₐ) | 2.5 × 10⁵ M⁻¹ | |

| Molar Extinction Coefficient | 1700 M⁻¹cm⁻¹ (at 365 nm) |

Comparative Analysis of Psoralen Derivatives

AMT’s enhanced properties stem from its 4'-aminomethyl group, which introduces a positively charged moiety at physiological pH. This modification increases DNA intercalation efficiency compared to unmodified trioxsalen (Kₐ = 2.5 × 10⁵ M⁻¹ vs. 9.4 × 10³ M⁻¹). Additionally, AMT’s solubility in aqueous solutions (5000 μg/mL) surpasses that of 4'-hydroxymethyl-4,5,8-trimethylpsoralen (1000 μg/mL), facilitating its use in biological systems.

Large-Scale Production and Purification

Chromatographic Methods

High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is employed to purify AMT, using acetonitrile-water gradients (20–80% acetonitrile over 30 minutes) to achieve >98% purity.

Yield and Scalability

- Lab Scale : Typical yields range from 60–70% for the final deprotection step.

- Industrial Scale : Batch processing with 50-mmol starting material produces ~30 mmol of AMT hydrochloride, demonstrating scalability.

Applications and Functional Advantages

Pathogen Inactivation

AMT’s primary application lies in photochemical pathogen inactivation for blood products. Upon UV-A irradiation (365 nm), it forms covalent crosslinks with nucleic acids, rendering viruses (e.g., HIV, hepatitis B) and bacteria non-infectious.

Antiproliferative Activity

AMT exhibits cytotoxicity against lymphoma cells (IC₅₀ = 0.046 μM), outperforming methoxsalen (IC₅₀ = 0.39 μM) due to its stronger DNA binding.

Chemical Reactions Analysis

Types of Reactions

4'-Aminomethyl-4,5',8-trimethylpsoralen undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized furochromones .

Scientific Research Applications

Photochemistry and Mechanism of Action

AMT is a psoralen derivative known for its ability to intercalate into DNA and RNA structures. Upon exposure to ultraviolet (UV) light, AMT forms covalent bonds with nucleic acids, leading to crosslinking that inhibits replication and transcription processes. The binding affinity of AMT to DNA is notably high, with a binding constant of , which facilitates the formation of numerous photoadducts per kilobase pair of DNA .

Photoadduct Formation:

- AMT can generate various types of adducts, including monoadducts and crosslinks, which are crucial for its antiviral efficacy .

- The compound's photochemical behavior differs from other psoralens like 8-methoxypsoralen (8-MOP), as AMT occupies more base pair sites within the DNA structure .

Applications in Blood Product Sterilization

One of the most significant applications of AMT is in the sterilization of blood products. The compound has been investigated for its ability to inactivate viruses and bacteria present in donated blood through a process known as photochemical pathogen inactivation (PPI). This method utilizes AMT as a photosensitizer that, when activated by UV light, damages the nucleic acids of pathogens, rendering them non-infectious.

Key Findings:

- Studies have shown that AMT effectively reduces the viral load in platelet concentrates by achieving high rates of pathogen inactivation .

- The compound has demonstrated efficacy against various viruses, including HIV and vesicular stomatitis virus (VSV), making it a promising candidate for enhancing blood safety .

Molecular Biology Research

AMT is widely utilized in molecular biology for studying nucleic acid interactions. Its ability to form stable adducts with RNA and DNA makes it an essential tool for researchers investigating gene expression and regulation.

Research Applications:

- AMT has been employed to probe RNA structures and dynamics across different organisms .

- The compound's properties allow it to serve as a biochemical probe for studying nucleic acid interactions and modifications .

Therapeutic Potential

Beyond its applications in sterilization and research, AMT holds potential therapeutic uses. Its photochemical properties can be harnessed in targeted therapies for conditions such as skin disorders where UV light is used therapeutically.

Therapeutic Insights:

- AMT can be utilized in phototherapy protocols for skin conditions like psoriasis and eczema due to its ability to induce apoptosis in affected cells upon UV activation .

- There are ongoing investigations into the safety profiles and mutagenicity of AMT when used therapeutically, ensuring that residual levels do not pose risks to patients receiving treated blood products .

Safety and Toxicity Considerations

While AMT shows promise in various applications, safety concerns regarding its residual levels and potential mutagenicity must be addressed. Studies have indicated that after treatment with UVA light, residual levels of AMT can remain in platelet suspensions; however, these levels are generally low enough not to compromise patient safety significantly .

Mechanism of Action

The mechanism of action of 4'-Aminomethyl-4,5',8-trimethylpsoralen involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the furan and chromone rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Psoralens share a tricyclic furocoumarin core but differ in substituents, which critically influence solubility, DNA-binding modes, and biological effects. Below is a detailed comparison of AMT with key analogs:

Key Findings from Comparative Studies

Pathogen Inactivation :

- AMT demonstrates broad efficacy against both bacteria (e.g., Staphylococcus aureus) and viruses (e.g., influenza, herpes simplex) due to its enhanced DNA intercalation and crosslinking .

- In contrast, 8-MOP is effective against bacteria but less potent against viruses, limiting its utility in blood product sterilization .

DNA Binding and Photochemical Behavior: AMT forms up to five adducts per DNA duplex under UV irradiation, far exceeding the 1:1 stoichiometry of 8-MOP, TMP, and psoralen . This is attributed to its charged aminomethyl group, which stabilizes intercalation . Unlike other psoralens, AMT’s photoreaction proceeds via a triplet state, forming a transient dimer intermediate before final cycloadduct formation .

Mutagenicity and Safety: AMT’s high mutagenicity in the Ames test (a proxy for carcinogenic risk) precludes its use in blood product treatments despite superior pathogen inactivation . 8-MOP, while less mutagenic, remains a mainstay in PUVA therapy for psoriasis and vitiligo .

Applications in Research :

- AMT is used to generate division-incompetent bacteria by crosslinking pyrimidine bases, a technique critical for studying bacterial metabolism in host cells .

- HMT, a structural analog with a hydroxymethyl group, is employed in oligonucleotide synthesis for site-specific DNA modifications, though it lacks AMT’s solubility .

Contradictions and Unresolved Questions

- This suggests that mechanisms beyond adduct formation (e.g., helix distortion) may drive biological effects.

Biological Activity

4'-Aminomethyl-4,5',8-trimethylpsoralen (AMT) is a psoralen derivative known for its photoreactive properties, particularly in the context of nucleic acid interactions. This compound has garnered attention for its potential applications in virology, oncology, and blood product safety due to its ability to form covalent adducts with DNA and RNA upon exposure to ultraviolet (UV) light. This article explores the biological activity of AMT, focusing on its mechanisms of action, mutagenicity, therapeutic applications, and safety profile.

AMT acts primarily through nucleic acid crosslinking . When exposed to long-wave UV light (UVA), AMT intercalates between base pairs in double-stranded nucleic acids, leading to the formation of covalent bonds with pyrimidine bases. This process inhibits DNA replication and transcription, making AMT a valuable tool in various biological applications.

Photochemistry

The photochemical behavior of AMT has been extensively studied. Research indicates that AMT forms photoadducts with DNA, particularly with poly(dA-dT) sequences, leading to significant crosslinking events that can disrupt normal cellular processes . The efficiency of this crosslinking is influenced by the concentration of AMT and the duration of UV exposure.

Antiviral Activity

AMT has demonstrated efficacy in inactivating viruses, including HIV-1, through nucleic acid crosslinking followed by UV irradiation. This property is particularly useful in blood product safety, where AMT can be employed to reduce the viral load in platelet concentrates without significantly damaging the cellular components .

Case Studies

- Platelet Concentrate Treatment : A study highlighted the use of AMT in conjunction with UVA light to effectively inactivate pathogens in platelet concentrates. The method showed a significant reduction in viral load while maintaining platelet viability .

- Mutagenicity Testing : Another investigation assessed the mutagenic potential of AMT following treatment with UVA light. Results indicated that while AMT is effective at crosslinking nucleic acids, it also poses a risk of inducing mutations under certain conditions .

Safety and Toxicity

Despite its therapeutic benefits, AMT's phototoxicity raises concerns regarding its safety profile. Chronic exposure to psoralens has been linked to increased risks of skin cancer due to their potential to enhance UV-induced carcinogenesis . Furthermore, repeated exposure can lead to adverse effects such as bleeding disorders and other hematological issues .

Summary of Biological Effects

Conclusion from Studies

The biological activity of 4'-aminomethyl-4,5',8-trimethylpsoralen positions it as a promising agent for therapeutic applications, particularly in virology and blood safety. However, its mutagenic potential and associated risks necessitate careful consideration regarding its use in clinical settings.

Future Directions

Further research is warranted to explore modifications to AMT that could enhance its efficacy while reducing toxicity. Investigating alternative delivery methods or formulations may also improve safety profiles without compromising antiviral activity.

Q & A

Q. How does AMT compare to other psoralen derivatives (e.g., 8-MOP, TMP) in terms of DNA/RNA photoreactivity and experimental utility?

AMT exhibits superior photoreactivity due to its aminomethyl group, enabling higher saturation of nucleic acid binding sites without repeated reagent addition. Unlike 8-methoxypsoralen (8-MOP), which is less effective against viral pathogens, AMT crosslinks both DNA and RNA, including double-stranded RNA helices, making it valuable for studying nucleic acid-protein interactions . Experimental comparisons involve quantifying crosslink yields (e.g., via gel electrophoresis) and measuring binding stoichiometries using mass spectrometry .

Q. What experimental conditions optimize AMT's covalent binding to nucleic acids in vitro?

AMT's binding is influenced by ionic strength: low Na⁺/Mg²⁺ concentrations enhance noncovalent and covalent interactions. For chromatin studies, supercoiled DNA and lower temperatures (4°C) improve binding efficiency. UV irradiation at 365 nm for 30 minutes is standard for photoadduct formation . Control experiments should include dark conditions to confirm light-dependent reactivity .

Q. Why is AMT considered mutagenic in the Ames test, and how does this impact its use in cellular studies?

AMT's mutagenicity arises from its ability to form interstrand crosslinks, which interfere with DNA replication and repair. While effective for pathogen inactivation (e.g., in platelet concentrates), researchers must mitigate genotoxicity risks by limiting UVA exposure duration and using lower AMT concentrations in cell-based assays . Parallel assays with non-mutagenic psoralens (e.g., 8-MOP) can isolate photochemical effects from mutagenic artifacts.

Advanced Research Questions

Q. What mechanistic insights explain AMT's unique photochemical kinetics compared to other psoralens?

AMT's photoreaction proceeds via a triplet state, forming a transient triplet dimer before finalizing a cyclobutane ring adduct. Nanosecond UV-vis/IR spectroscopy reveals this 50 µs kinetics, contrasting with faster thymine-thymine adduct formation in DNA. The aminomethyl group stabilizes the triplet state, enhancing crosslinking efficiency . Researchers should employ time-resolved spectroscopy and quantum mechanics/molecular mechanics (QM/MM) modeling to dissect these pathways .

Q. How can computational modeling resolve electron spill-out artifacts in AMT-DNA interaction studies?

Polarizable QM/MM simulations address electron spill-out (ESO) by incorporating pseudopotentials or the Projected Dielectric Environment (PDE) scheme. These methods improve accuracy in modeling AMT's one- and two-photon excitation in DNA complexes, aiding the design of experiments probing wavelength-dependent photoreactivity .

Q. What methodologies detect and quantify AMT-induced RNA crosslinks in live cells?

Crosslinked RNA can be isolated via RNase digestion followed by Cs₂SO₄ isopycnic centrifugation. "Snapback" assays (measuring RNase resistance post-denaturation) confirm interstrand crosslinks. In HeLa cells, AMT increases double-stranded hnRNA crosslinks 3–7×, validated by comparing in vivo and in vitro models .

Q. How do ionic environment and chromatin structure influence AMT's accessibility to DNA in vivo?

Chromatin limits AMT's accessibility: only ~28% of DNA is available for binding due to histone shielding. Physiological Na⁺/Mg²⁺ concentrations further reduce binding. Advanced studies use chromatin immunoprecipitation (ChIP) with psoralen-specific antibodies or electron microscopy to map protected regions .

Q. Can AMT crosslinks be reversed, and what experimental conditions enable this?

Crosslinks are reversible under alkaline conditions (pH 12, 37°C) or concentrated ammonia. Pyrone ring opening destabilizes adducts, enabling strand separation. Researchers must balance denaturation conditions to avoid nucleic acid degradation .

Data Contradictions and Resolution

Q. How to reconcile AMT's therapeutic potential with its mutagenicity?

While AMT effectively inactivates pathogens (e.g., Trypanosoma cruzi), its mutagenicity limits clinical use. Researchers should explore structural analogs (e.g., 4'-hydroxymethyl derivatives) or combine AMT with ROS scavengers (e.g., hydroxyl radical quenchers) to reduce genotoxicity while retaining efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.